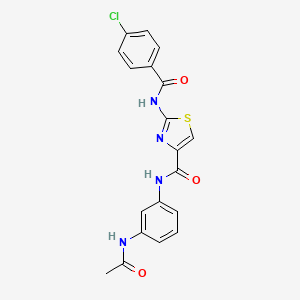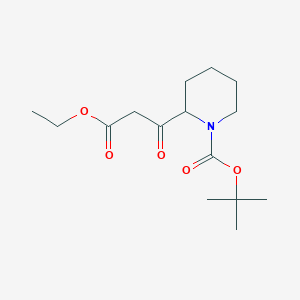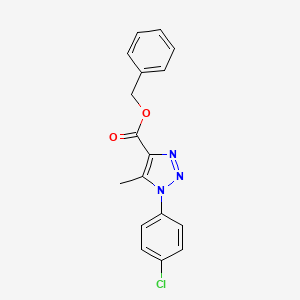
ivDde-L-Dap(Fmoc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ivDde-L-Dap(Fmoc)-OH involves several key steps, starting from the unprotected amino acid Dap. The ivDde and Fmoc groups are introduced to protect the amino and carboxyl groups, respectively, facilitating their involvement in peptide synthesis without undesired reactions. A study by Zhan-xiong (2009) detailed the synthesis of N-ivDde protected amino acids, including Fmoc-Dap(ivDde)-OH, confirming the structures via 1H NMR, 13C NMR, IR, and elemental analysis (Li Zhan-xiong, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Applications in Peptide Modification
The ivDde-L-Dap(Fmoc)-OH compound plays a crucial role in the field of peptide synthesis and modification. Its primary application is seen in the synthesis of N-Ivdde protected amino acids, including Fmoc-Dap(Ivdde)-OH, which are utilized for protecting the end amido of amino acids. The synthesis process involves using Ivdde as a protecting group, and the resultant compounds' structures are confirmed through various analytical methods like 1H NMR, 13C NMR, IR, and elemental analysis. This approach is fundamental in the development of peptides for various scientific and therapeutic applications, demonstrating the compound's importance in synthesizing end N-Ivdde protected amino acids (Li Zhan-xiong, 2009).
Fragment-Based Drug Discovery (FBDD)
Although not directly mentioned, the principles underlying the use of ivDde-L-Dap(Fmoc)-OH in peptide synthesis could be extrapolated to the methodologies employed in fragment-based drug discovery (FBDD). FBDD is an approach that identifies low-molecular-weight ligands binding to biologically important macromolecules, with a focus on optimizing these fragments into potent molecules with drug-like properties. The synthesis and modification of peptides using compounds like ivDde-L-Dap(Fmoc)-OH could potentially contribute to the FBDD process by providing a means to develop and modify fragments with high specificity and binding affinity (C. Murray & D. Rees, 2009).
Peptide- and Amino-Acid-Based Nanotechnology
The development of peptide- and amino-acid-based nanotechnology represents another significant area of application for compounds like ivDde-L-Dap(Fmoc)-OH. This field leverages the self-assembling properties of peptides and amino acids to create nanoscale structures with potential applications in medicine and material science. For example, the self-assembly and hydrogelation behaviors of Fmoc-protected aromatic amino acids, including modifications with functional groups like ivDde, have been studied for their potential in creating stable, biocompatible hydrogels. These hydrogels could serve as matrices for drug delivery, tissue engineering, and the development of antimicrobial materials (L. Schnaider et al., 2019).
Propiedades
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)33-25(29(36)37)16-32-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,32,38)(H,36,37)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZLZDHYMAWPSF-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ivDde-L-Dap(Fmoc)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)



![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)
![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)


![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)
![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)
![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)
